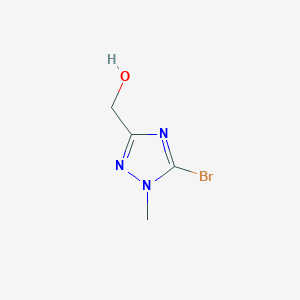

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-1-methyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUZUVOTZCWKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and materials science. Its structure, which combines a stable 1,2,4-triazole ring with three distinct functional groups—a reactive bromine atom, a directing methyl group, and a versatile hydroxymethyl group—offers a unique platform for the synthesis of diverse and complex molecular architectures. The 1,2,4-triazole core is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets, and is a key component in numerous antifungal, antiviral, and anticancer agents.[1][2] The strategic placement of the bromo and hydroxymethyl substituents on the 1-methyl-1,2,4-triazole scaffold provides orthogonal handles for a wide range of chemical transformations, making it a valuable intermediate for the construction of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1823337-52-5 |

| Molecular Formula | C₄H₆BrN₃O |

| Molecular Weight | 192.01 g/mol |

| Appearance | Likely a solid at room temperature |

| Purity | Typically ≥95% |

| Storage | Store long-term in a cool, dry place |

| Hazard Classification | Not classified as hazardous for transport |

Data sourced from commercial suppliers.

The 1,2,4-triazole ring is aromatic, with all ring atoms being sp² hybridized and possessing 6π electrons delocalized across the ring. This aromaticity contributes to the thermal and chemical stability of the core structure. The carbon atoms in the 1,2,4-triazole ring are electron-deficient due to the presence of the electronegative nitrogen atoms, which influences the molecule's reactivity.[3]

Synthesis and Characterization: A Plausible Synthetic Pathway

A potential synthetic strategy could commence with the reduction of a corresponding carboxylic acid ester, such as methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, to the alcohol. This can be followed by a regioselective bromination at the C5 position of the triazole ring.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (1-Methyl-1H-1,2,4-triazol-3-yl)methanol

-

To a stirred solution of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride).

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

Step 2: Synthesis of this compound

-

Dissolve (1-methyl-1H-1,2,4-triazol-3-yl)methanol in a suitable solvent such as acetonitrile or chloroform.

-

Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is fully converted, as indicated by TLC analysis.

-

Remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to yield the final product, this compound.

Characterization

The structural confirmation of this compound would rely on standard spectroscopic techniques:

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the hydroxymethyl protons (CH₂), and a triplet for the hydroxyl proton (OH), which may exchange with D₂O.

-

¹³C NMR: Resonances for the two triazole ring carbons, the N-methyl carbon, and the hydroxymethyl carbon are anticipated.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a monobrominated compound.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the alcohol, C-H stretching for the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups, which can be manipulated with a high degree of selectivity.

Caption: Key reactivity sites and potential transformations of the title compound.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of standard transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the acid). This provides access to a different class of functionalized triazoles.

-

Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides allows for the introduction of a wide range of substituents, which can be used to modulate the molecule's physicochemical properties, such as solubility and lipophilicity.

Reactions of the Bromo Group

The bromine atom at the C5 position of the electron-deficient 1,2,4-triazole ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the C5 position.[4][5] This is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

-

Stille Coupling: Coupling with organostannanes provides an alternative method for C-C bond formation.

-

Buchwald-Hartwig Amination: This reaction enables the introduction of primary or secondary amines at the C5 position, leading to the synthesis of novel amino-triazole derivatives.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the triazole ring can facilitate the displacement of the bromide by strong nucleophiles, offering another route to functionalization.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

-

Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring that is crucial for their mechanism of action, which involves the inhibition of fungal cytochrome P450 enzymes.[1] The title compound can be used to synthesize novel analogs with potentially improved efficacy or a broader spectrum of activity.

-

Anticancer Agents: The 1,2,4-triazole nucleus is present in a number of compounds with demonstrated anticancer activity.[7] The ability to diversify the structure of this compound at two positions makes it a valuable tool for generating libraries of compounds for screening against various cancer cell lines.

-

Other Therapeutic Areas: Derivatives of 1,2,4-triazoles have shown a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[7][8] The unique substitution pattern of the title compound allows for the exploration of new chemical space in the search for novel therapeutics in these areas.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its combination of a stable heterocyclic core and three distinct, reactive functional groups provides a rich platform for the creation of diverse and complex molecules. While detailed studies on this specific compound are emerging, its chemical properties can be confidently inferred from the well-established chemistry of its constituent parts. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically designed intermediates is poised to play an increasingly important role in the advancement of drug discovery and development.

References

- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2024). Journal of University of Anbar for Pure Science, 18(2), 123-129.

- Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-22.

- Pop, R., et al. (2016). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. Chemistry of Heterocyclic Compounds, 52, 834–846.

- Chemistry of 1, 2, 4-Triazole: A Review Article. (2020).

- Al-Ostoot, F. H., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Farmacia, 72(3), 503-518.

- Oboza, V. A., et al. (2021). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 26(15), 4467.

- Wang, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Molecules, 27(4), 1234.

- Bakherad, M., et al. (2018).

- Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.

- Mohammed, I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(18), 5489.

- Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3469.

- Berezina, T. A., et al. (2022). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)

- Riemer, C., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1373-1382.

- Fuzaro, A. F., et al. (2024). Synthesis of hydroxymethyl-1,2,3-triazoles. Journal of the Brazilian Chemical Society, 35(1), 1-13.

- Kumar, S., et al. (2016). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Der Pharma Chemica, 8(19), 35-41.

- Suryavanshi, G., & Avachat, A. (2015). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Li, Y., et al. (2023). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters, 25(49), 8848-8853.

- Al-Majid, A. M., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)

-

ResearchGate. (2021). How can I do a nucleophilic substitution on a 1,2,3-triazole? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Moorman, R. M., et al. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition.

- Thomas, A. A., et al. (2016).

- Hryhoriv, Y., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 27(19), 6296.

- Dai, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.

- FARMACIA. (2014). 1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. Farmacia, 62(6), 1134-1144.

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Versatile Building Block for Drug Discovery

This technical guide provides a comprehensive overview of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, CAS Number 1823337-52-5, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its synthesis, characterization, and strategic applications.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to participate in hydrogen bonding, and diverse biological activities.[1][2] This five-membered heterocycle is a core component of numerous clinically successful drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[3] The unique electronic properties of the triazole ring system contribute to its capacity to act as a bioisostere for amide and ester groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[1][4] The introduction of a bromine atom and a hydroxymethyl group onto the 1-methyl-1,2,4-triazole core, as in the case of this compound, creates a bifunctional molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.[5][6]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its physicochemical properties can be predicted based on its structure and comparison with related 1,2,4-triazole derivatives.[2][7]

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1823337-52-5 | - |

| Molecular Formula | C4H6BrN3O | - |

| Molecular Weight | 192.02 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar triazole derivatives.[8] |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | The presence of the polar hydroxymethyl group and the triazole ring suggests solubility in polar solvents.[7][9] |

| pKa | The triazole ring is weakly basic. The N-H proton in unsubstituted 1,2,4-triazoles has a pKa of around 10.26.[7] | The methyl substitution at N1 removes this acidic proton. The other nitrogen atoms are weakly basic. |

| LogP | Estimated to be low to moderate. | The polar hydroxymethyl group would decrease the lipophilicity. |

| Stability | Expected to be stable under standard laboratory conditions. | The 1,2,4-triazole ring is known for its aromatic stability.[2] |

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found in the literature. However, a plausible multi-step synthetic route can be devised based on established methods for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[10][11] The proposed pathway involves the initial formation of a 1,2,4-triazole ring, followed by functional group manipulation to introduce the bromo and hydroxymethyl substituents.

A potential synthetic approach could start from methylhydrazine and a suitable C2 synthon to construct the 1-methyl-1,2,4-triazole core, followed by bromination and functionalization of the C3 position. A plausible route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

-

To a solution of glyoxylic acid (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

-

Dissolve 1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Step 3: Synthesis of this compound

-

Suspend 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Quench the reaction carefully by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The structure of this compound would be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet or doublet for the methylene protons of the hydroxymethyl group, and a triplet for the hydroxyl proton (which may be broad and exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, and the two aromatic carbons of the triazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H, C=N, and C-N stretching vibrations of the triazole ring.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of two reactive sites, the bromo group and the hydroxymethyl group, allows for diverse chemical modifications.

The Bromo Group as a Handle for Cross-Coupling Reactions

The bromine atom on the triazole ring is an excellent handle for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][12] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of the triazole ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Suzuki-Miyaura coupling of the title compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 5-substituted triazole derivative.

The Hydroxymethyl Group as a Site for Further Functionalization

The primary alcohol of the hydroxymethyl group can be readily transformed into a variety of other functional groups, providing another avenue for molecular diversification. For instance, it can be oxidized to an aldehyde or a carboxylic acid, converted to an ether or an ester, or replaced with a halogen or an amine.

Caption: Potential transformations of the hydroxymethyl group.

Potential Therapeutic Applications

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, compounds derived from this compound could be investigated for a variety of therapeutic targets.[3][9][13]

-

Antifungal Agents: The 1,2,4-triazole scaffold is a hallmark of many successful antifungal drugs that inhibit lanosterol 14α-demethylase.[14]

-

Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization.

-

Antiviral Agents: The structural similarity of the triazole ring to purine nucleobases makes it a valuable component in the design of antiviral nucleoside analogs.

-

Anti-inflammatory and Analgesic Agents: Certain 1,2,4-triazole derivatives have shown promise as anti-inflammatory and analgesic agents.

The strategic combination of the 1-methyl-1,2,4-triazole core with diverse substituents, facilitated by the bromo and hydroxymethyl functionalities of the title compound, provides a powerful platform for the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its bifunctional nature allows for the synthesis of a wide array of novel 1,2,4-triazole derivatives through well-established synthetic methodologies. The versatility of this compound makes it a valuable tool for researchers and drug development professionals seeking to explore new chemical space and develop innovative therapeutics for a range of diseases.

References

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]

-

The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (2016). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. (2022). Chegg.com. Retrieved January 19, 2026, from [Link]

-

Selected Examples of Drugs Containing 1,2,4‐Triazole Cores. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Experimental 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds. (2022). ISRES. Retrieved January 19, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. Retrieved January 19, 2026, from [Link]

-

First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). MDPI. Retrieved January 19, 2026, from [Link]

-

Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmainfo.in [pharmainfo.in]

- 12. Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Abstract

Substituted 1,2,4-triazole scaffolds are of paramount importance in medicinal chemistry and drug development, serving as core structural motifs in a wide array of pharmacologically active agents. This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for this compound, a valuable building block for chemical library synthesis. We will dissect a multi-step synthesis beginning from a commercially available precursor, focusing on the critical aspects of N-methylation, selective C5-bromination, and final reduction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale and field-proven insights for each transformation, ensuring scientific integrity and reproducibility.

Strategic Overview: Retrosynthetic Analysis and Pathway Design

The synthesis of a polysubstituted heterocycle like this compound requires careful strategic planning to control regioselectivity and ensure compatibility between functional groups. A logical retrosynthetic analysis reveals a convergent pathway that leverages common starting materials and high-yielding transformations.

The target molecule can be disconnected at the C3-methanol bond, pointing to a C3-carboxylic acid or ester as the immediate precursor. This precursor, 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, is a known compound[1] and serves as a key intermediate. This intermediate can be further deconstructed by removing the bromine and methyl groups, leading back to a foundational 1H-1,2,4-triazole-3-carboxylate scaffold.

The forward synthetic strategy is therefore designed as a three-stage process:

-

N-Methylation: Introduction of the methyl group at the N1 position of the triazole ring.

-

Electrophilic Bromination: Selective installation of a bromine atom at the C5 position.

-

Reduction: Conversion of the C3-carboxylic acid to the target primary alcohol.

This pathway is advantageous as it builds complexity systematically and allows for purification and characterization at each key intermediate stage.

Figure 1: Proposed three-stage synthetic workflow.

Synthesis Protocols and Mechanistic Discussion

This section provides a detailed, step-by-step methodology for each stage of the synthesis, accompanied by expert commentary on the critical parameters and underlying chemical principles.

Stage 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

The initial step involves the regioselective methylation of the triazole ring. 1H-1,2,4-triazole presents two potential sites for alkylation (N1 and N4). While mixtures can form, reaction conditions can be optimized to favor the N1-alkylated product. The N1 position is often favored due to thermodynamic stability.

Experimental Protocol:

-

To a solution of Methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g), add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir the suspension vigorously for 30 minutes.

-

Add Iodomethane (CH₃I, 1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water (50 mL/g).

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL/g).

-

Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate as the major regioisomer.

Causality and Expertise:

-

Choice of Base and Solvent: K₂CO₃ is a mild, effective base for deprotonating the triazole NH, rendering it nucleophilic. DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation, leaving a more reactive "naked" triazolide anion.

-

Regioselectivity: While both N1 and N2/N4 can be alkylated, the specific substitution pattern of the starting material and thermodynamic factors typically favor the N1 product.[2] Characterization by ¹H NMR is crucial to confirm the structure, looking for the characteristic singlet for the N-CH₃ group.

Stage 2: Synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

This stage involves two key transformations: the regioselective bromination of the triazole ring at the C5 position, followed by saponification of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol (Bromination):

-

Dissolve Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in Acetic Acid (15 mL/g).

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

-

Extract the product with Dichloromethane (DCM, 3 x 20 mL/g).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate. This intermediate is often used in the next step without further purification.

Causality and Expertise:

-

Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.

-

Regioselectivity: The C5 position of the 1,2,4-triazole ring is electron-rich and susceptible to electrophilic attack. The existing N-methyl and C3-ester groups direct the incoming electrophile to this position. The deactivating nature of the triazole ring often requires heating to facilitate the reaction.[3]

Experimental Protocol (Saponification):

-

Dissolve the crude ester from the previous step in a 1:1 mixture of Methanol and water (10 mL/g).

-

Add Sodium Hydroxide (NaOH, 2.0 eq) and stir the mixture at 50 °C for 2 hours.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the mixture in an ice bath and acidify to pH ~2-3 with concentrated Hydrochloric Acid (HCl).

-

The resulting white precipitate, 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid[1], is collected by vacuum filtration, washed with cold water, and dried under high vacuum.

Stage 3: Reduction to this compound

The final step is the reduction of the robust carboxylic acid functional group to a primary alcohol. This transformation requires a powerful reducing agent.

Experimental Protocol:

-

WARNING: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF, 20 mL/g) in a three-necked flask equipped with a dropping funnel and reflux condenser, under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous THF (10 mL/g) and add it dropwise to the LiAlH₄ suspension via the addition funnel. Vigorous gas (H₂) evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench it extremely carefully by the sequential, dropwise addition of:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL)

-

-

Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and Ethyl Acetate.

-

Combine the filtrates and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the final product, this compound.

Causality and Expertise:

-

Choice of Reducing Agent: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄).[4] LiAlH₄ is a potent hydride source capable of reducing the carboxylate anion intermediate that forms in situ.[5] Alternative modern methods include manganese-catalyzed hydrosilylation, which can offer milder conditions.[6][7]

-

Fieser Workup: The specific quenching procedure (Fieser method) is a trusted and field-proven technique to safely neutralize excess LiAlH₄ and produce an easily filterable aluminum salt precipitate, simplifying the product isolation.

Data and Characterization Summary

The successful synthesis relies on careful monitoring and characterization of each intermediate.

| Step | Starting Material | Key Reagents | Product | Expected Yield | Key Analytical Data (Expected) |

| 1 | Methyl 1H-1,2,4-triazole-3-carboxylate | CH₃I, K₂CO₃, DMF | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | 60-75% | ¹H NMR: N-CH₃ singlet (~3.9 ppm), O-CH₃ singlet (~3.95 ppm), Triazole C-H singlet (~8.5 ppm) |

| 2a | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | NBS, Acetic Acid | Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | 80-90% | ¹H NMR: Disappearance of C-H singlet at ~8.5 ppm. Mass Spec: Isotopic pattern for Br. |

| 2b | Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate | NaOH, H₂O/MeOH | 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | >90% | ¹H NMR: Disappearance of O-CH₃ singlet. IR: Broad O-H stretch (~2500-3300 cm⁻¹). |

| 3 | 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid | LiAlH₄, THF | This compound | 70-85% | ¹H NMR: CH₂ singlet (~4.8 ppm), OH triplet. IR: Disappearance of C=O, appearance of O-H. |

Conclusion

The described multi-step pathway provides a reliable and well-documented route for the synthesis of this compound. By carefully controlling regioselectivity during the N-methylation and C-bromination steps and employing a powerful reduction agent for the final transformation, this valuable synthetic intermediate can be produced in high purity and good overall yield. The protocols and mechanistic insights provided herein serve as a self-validating system for researchers aiming to incorporate this building block into their drug discovery and development programs.

References

- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

-

MDPI. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

-

ResearchGate. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]

-

ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au. Retrieved from [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Retrieved from [Link]

-

IRJP. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Retrieved from [Link]

-

National Institutes of Health. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS. IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1H-1,2,4-triazole-3-methyl formate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. mdpi.com [mdpi.com]

- 5. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for researchers and drug development professionals. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive yet robust characterization.

Introduction: The Significance of this compound

Substituted 1,2,4-triazoles are a class of heterocyclic compounds that command significant attention due to their wide array of biological activities and applications as ligands in coordination chemistry.[1] The title compound, this compound, incorporates several key functionalities: a brominated triazole ring and a primary alcohol. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methyl group at the N1 position influences the electronic environment of the ring. The methanol substituent offers a site for esterification or etherification, enabling the creation of diverse derivatives.

A comprehensive spectral analysis is crucial for confirming the identity and purity of this molecule, as well as for understanding its chemical behavior. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

To contextualize the spectral data, it is essential to first visualize the molecule's structure.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the N-methyl, methylene, and hydroxyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~5.0 - 5.5 | Triplet | 1H | -OH | The hydroxyl proton's chemical shift is highly dependent on solvent and concentration. It is expected to couple with the adjacent methylene protons, resulting in a triplet. |

| 2 | ~4.8 | Doublet | 2H | -CH₂OH | The methylene protons are adjacent to the electron-withdrawing triazole ring and the hydroxyl group, leading to a downfield shift. They will be split into a doublet by the hydroxyl proton. |

| 3 | ~3.9 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom of the triazole ring will appear as a singlet in a region typical for N-methyl groups on heteroaromatic systems. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon environment of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~158 | C3 | This carbon is attached to the electronegative nitrogen atoms and the methylene group, resulting in a significant downfield shift. |

| 2 | ~145 | C5 | The carbon atom bonded to the bromine and two nitrogen atoms will be the most downfield due to the combined electron-withdrawing effects. |

| 3 | ~55 | -CH₂OH | The methylene carbon, being attached to an oxygen atom, will appear in the typical range for aliphatic alcohols. |

| 4 | ~35 | N-CH₃ | The N-methyl carbon will have a characteristic chemical shift in the aliphatic region. |

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) to ensure a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The acquisition time will be longer than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

| Predicted Absorption Band (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Broad, Strong | O-H stretch | Alcohol (-OH) |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1620 - 1550 | Medium | C=N stretch | Triazole ring |

| 1480 - 1400 | Medium | C-N stretch | Triazole ring |

| 1050 - 1000 | Strong | C-O stretch | Primary alcohol |

| 650 - 550 | Medium | C-Br stretch | Bromoalkane |

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Alternatively, prepare a KBr pellet or a mull.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected due to the presence of the aromatic triazole ring. A key feature will be the isotopic pattern of bromine. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another for the molecule with the ⁸¹Br isotope.

-

m/z for C₄H₆⁷⁹BrN₃O⁺ ≈ 190.97

-

m/z for C₄H₆⁸¹BrN₃O⁺ ≈ 192.97

-

-

Major Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system (e.g., LC-MS).

-

Use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to observe the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and analysis of structurally related compounds. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic building block, enabling them to confirm its structure and purity in their own experimental work.

References

- [Link to a general reference on NMR of heterocyclic compounds - Not available

- [Link to a general reference on IR spectroscopy - Not available

- [Link to a general reference on mass spectrometry of organic compounds - Not available

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.[1]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biological Research.[3][4]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.[2]

Sources

An In-depth Technical Guide to the Solubility Profile of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry. We delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for its empirical determination, and discuss the critical factors that modulate its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the robust characterization of this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates the rate and extent to which a compound dissolves in a medium, which in turn directly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Heterocyclic compounds, such as this compound, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[2] Understanding the solubility of such molecules is therefore not merely an academic exercise but a fundamental prerequisite for successful formulation, reliable in vitro testing, and ultimately, the clinical viability of a drug candidate.[3][4] Low aqueous solubility can lead to poor bioavailability, necessitating higher doses that may increase the risk of toxicity.

This guide provides an in-depth analysis of the solubility of this compound. We will explore its key physicochemical characteristics, provide robust experimental protocols for determining its thermodynamic solubility, pH-solubility profile, and solubility in organic media, and discuss the theoretical underpinnings of these observations.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's physical and chemical properties is essential to predict and interpret its solubility. The structure of this compound, with its combination of polar (triazole ring, hydroxyl group) and nonpolar (bromo, methyl groups) moieties, suggests a complex solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃O | [5] |

| Molecular Weight | 192.01 g/mol | [5] |

| CAS Number | 1823337-52-5 | [5][6][7] |

| Calculated logP | 0.4 | PubChem (Predicted)[8] |

| Hydrogen Bond Donors | 1 | PubChem (Predicted)[8] |

| Hydrogen Bond Acceptors | 3 | PubChem (Predicted)[8] |

| Predicted pKa (Most Basic) | ~2-3 (Triazole Nitrogens) | Estimated based on similar 1,2,4-triazole structures |

The 1,2,4-triazole ring contains nitrogen atoms that can be protonated, making the compound a weak base. This ionization behavior is critical, as it dictates that the aqueous solubility of this compound will be highly dependent on the pH of the medium.[1][9][10] The ionized (protonated) form is expected to be significantly more water-soluble than the neutral form.[10][11]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[12] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug, providing the most accurate and relevant value for thermodynamic solubility.[3][13][14]

Protocol: Shake-Flask Method for Aqueous Solubility

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Materials and Equipment:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be ~5-10 mg.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24-48 hours to ensure thermodynamic equilibrium is reached.[3][14]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Development of an HPLC-UV Quantification Method

A robust and validated analytical method is crucial for accurate solubility determination.[15][16][17]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase to find the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity over the expected concentration range of the solubility samples.

The Impact of pH on Solubility

For an ionizable compound like this compound, solubility is not a single value but a profile that changes with pH.[10][11] As a weak base, its solubility will increase significantly in acidic conditions where the triazole nitrogen is protonated.[10] Determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.[9]

The relationship between pH, pKa, and the solubility of a weak base (S) can be described by the Henderson-Hasselbalch equation adapted for solubility:

S = S₀ (1 + 10^(pKa - pH))

Where:

-

S is the total solubility at a given pH.

-

S₀ is the intrinsic solubility of the neutral form.

-

pKa is the acid dissociation constant of the conjugate acid.

Protocol: pH-Solubility Profile Determination

This protocol involves performing the shake-flask method across a range of pH values.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically and pharmaceutically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with sufficient capacity that will not change pH upon dissolution of the compound.

-

Solubility Measurement: Execute the shake-flask protocol (Section 3.1) in parallel for each prepared buffer.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the measured final pH of each saturated solution. The resulting graph will reveal the pH-solubility profile.

Solubility in Organic and Co-Solvent Systems

While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous or co-solvent formulations.[18][19]

Experimental Approach

The shake-flask method described in Section 3.1 can be adapted for various organic solvents. Common solvents to test include:

-

Protic Solvents: Ethanol, Methanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

-

Nonpolar Solvents: Toluene, Heptane

Knowledge of solubility in these systems can guide the selection of vehicles for toxicology studies and the design of amorphous solid dispersions or lipid-based formulations to enhance oral absorption.

Key Factors Influencing Solubility

Several interconnected factors govern the solubility of this compound. A holistic understanding of these elements is key to troubleshooting and formulation design.

-

Molecular Structure: The balance between the hydrophilic (hydroxyl, triazole) and lipophilic (bromo, methyl) groups dictates the intrinsic solubility (S₀).

-

pKa: As a weak base, the pKa determines the pH at which the compound transitions between its less soluble neutral form and its more soluble ionized form.[20]

-

pH of the Medium: Directly controls the ionization state and, therefore, the total solubility of the compound.[10]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state can have different lattice energies, leading to significant variations in solubility. The most stable polymorph will have the lowest solubility. It is critical to characterize the solid form used in solubility studies.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, although exceptions exist.[14] Experiments should be conducted at controlled temperatures relevant to manufacturing, storage, and physiological conditions (e.g., 25°C and 37°C).

-

Self-Association: At higher concentrations, some ionizable drugs can form aggregates or micelles in solution, which can lead to deviations from the predicted Henderson-Hasselbalch behavior.[21][22]

Logical Relationship of Factors Affecting Solubility:

Caption: Interplay of factors governing compound solubility.

Conclusion

The solubility profile of this compound is a multifaceted characteristic governed by its molecular structure and the external environment. As a weak base, its aqueous solubility is fundamentally linked to pH. This guide has provided the theoretical basis and detailed, actionable protocols for a comprehensive and accurate characterization of its solubility. The shake-flask method, coupled with a validated HPLC-UV assay, remains the definitive approach for determining thermodynamic solubility. By systematically evaluating the impact of pH, temperature, and solvent composition, researchers can build a robust data package that is essential for advancing a compound through the drug development pipeline, from early discovery to formulation and beyond.

References

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Online] Available at: [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK, 4(2), 78-128. [Online] Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Online] Available at: [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Online] Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online] Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

-

Kočar, D., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Online] Available at: [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? [Online] Available at: [Link]

-

He, Y., et al. (2022). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Online] Available at: [Link]

-

de Campos, V.E.B., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Online] Available at: [Link]

-

Perlovich, G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Online] Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] Available at: [Link]

-

Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Online] Available at: [Link]

-

International Council for Harmonisation. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol. PubChem. [Online] Available at: [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Online] Available at: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Online] Available at: [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

Ark Pharm, Inc. This compound. [Online] Available at: [Link]

-

European Medicines Agency. (1996). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Online] Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online] Available at: [Link]

-

Sirius Analytical. (2016). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Online] Available at: [Link]

-

ResearchGate. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Online] Available at: [Link]

-

ResearchGate. (2019). ICH Q6B Specifications: An Implementation Guide. [Online] Available at: [Link]

-

Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Pharmaceutica. [Online] Available at: [Link]

-

European Medicines Agency. (2006). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

-

Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

-

Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules. [Online] Available at: [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Online] Available at: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Online] Available at: [Link]

-

Chemchart. 5-Bromo-3-methyl-1,2,4-oxadiazole (960053-90-1). [Online] Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. 1823337-52-5 this compound AKSci 3605EH [aksci.com]

- 6. 1823337-52-5|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:1823337-52-5 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 8. (5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol | C4H6BrN3O | CID 129116608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. scielo.br [scielo.br]

- 15. improvedpharma.com [improvedpharma.com]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaguru.co [pharmaguru.co]

- 20. What is pKa and how is it used in drug development? [pion-inc.com]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Safety and Handling Guide for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus is a significant scaffold in medicinal chemistry.[1] The functionalization with a bromine atom and a hydroxymethyl group suggests a compound with potential for further chemical modification, making it a valuable intermediate.[1][2] However, these same reactive sites necessitate a cautious and informed approach to its handling.

Hazard Identification: A Composite Analysis

A closely related isomer, (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, provides critical insights. Its documented hazard statements indicate risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. It is prudent to assume that (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol exhibits a similar hazard profile.

Furthermore, the presence of the methanol group is a primary concern. Methanol is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5][6][7][8] It is known to cause damage to organs, particularly the optic nerve, which can lead to blindness.[5][6][7]

The bromine atom on the triazole ring also warrants attention. Brominated organic compounds can be lachrymatory and may release hydrogen bromide upon decomposition, which is a corrosive gas. While the reactivity of the C-Br bond on a triazole ring is influenced by the ring's electron-withdrawing nature, caution is advised.[1][9][10]

Inferred Hazard Profile:

| Hazard Class | Inferred Statement | Rationale |

| Acute Toxicity (Oral) | Harmful if swallowed. | Based on the hazard statement for the isomer (3-Bromo-1H-1,2,4-triazol-5-yl)methanol and the inherent toxicity of the methanol moiety.[3][5] |

| Skin Corrosion/Irritation | Causes skin irritation. | Based on the hazard statement for the isomer. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on the hazard statement for the isomer. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Causes damage to organs. | Based on the isomer's data and the known systemic toxicity of methanol.[3][5][6] |

| Chronic Toxicity | The toxicological properties have not been fully investigated. | As with many novel research chemicals, long-term exposure effects are unknown. |

GHS Pictograms (Anticipated):

Based on the inferred hazards, the following GHS pictograms should be associated with this compound:

-

GHS07 (Exclamation Mark): For skin/eye/respiratory irritation and acute toxicity.[11]

-

GHS08 (Health Hazard): For specific target organ toxicity.[12]

-

GHS06 (Skull and Crossbones): Potentially, due to the methanol component's acute toxicity.[3]

Prudent Practices for Safe Handling and Use

A multi-layered safety protocol is essential when working with this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][13][14]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[15]

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.[15]

Personal Protective Equipment (PPE): Essential Barrier Protection

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles are mandatory.

-

Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[4][8][13] Gloves should be inspected before use and disposed of properly after handling. A glove change is recommended immediately upon contamination.[13]

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[16]

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling this compound, ensuring safety at each step.

Caption: Safe handling workflow for this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from heat, sparks, and open flames.[3][15]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[15] The triazole ring system can have varying stability, and reactions with strong reagents should be carefully evaluated.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[17] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[13][17] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[13] |

Spill Response Protocol

Caption: Emergency spill response protocol.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Use clearly labeled, sealed containers for solid and liquid waste.

-

Procedure: Do not dispose of this chemical down the drain.[16] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound is a promising building block in drug discovery, its handling demands a comprehensive and proactive safety culture. By synthesizing data from related compounds and adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks and foster a safe environment for scientific innovation. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) mandate this cautious, evidence-based approach in the absence of complete manufacturer data.

References

- Reactivity of the Bromomethyl Group in Triazole Compounds: An In-depth Technical Guide. Benchchem.

- Troubleshooting guide for low reactivity of bromomethyl triazoles. Benchchem.

- Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Lookchem.

- IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Science Publishing.

- Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.

- 5-Bromo-1-methyl-1H-1,2,4-triazole Safety Inform

- Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. RSC Publishing.

- (5-bromo-1-methyl-1H-1,2,4-triazol-3-yl)

- (5-BRomo-1-methyl-1h-1,2,4-triazol-3-yl)

- This compound Product Page. AK Scientific Inc.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH.

- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- Methanol - Standard Operating Procedure. University of California, Santa Barbara.

- Safety Data Sheet for 5-Bromo-1-pentene. Fisher Scientific.

- Safety Data Sheet for 3-(Bromomethyl)-5-methylisoxazole. Fisher Scientific.

- This compound Product Information.

- The Role of Heterocyclic Compounds in Modern Drug Discovery. Boronina.

- MSDS of (2-Bromo-thiazol-5-YL)-methanol.

- Safety Data Sheet: Methanol. Chemos GmbH & Co. KG.

- Safety D

- Heterocyclic Compounds in Drug Discovery and Their Medical Applic

- Methanol Safety D

- (3-Bromo-1H-1,2,4-triazol-5-yl)

- METHANOL (PIM 335). Inchem.org.

- (3-Bromo-1H-1,2,4-triazol-5-YL)methanol hydrobromide. Benchchem.

- Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov.

- Methanol Toxicity.

- Methanol poisoning as a new world challenge: A review. PMC - NIH.

- STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL (Methyl Alcohol). University of Massachusetts Lowell.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemos.de [chemos.de]

- 4. methanex.com [methanex.com]

- 5. METHANOL (PIM 335) [inchem.org]

- 6. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methanol poisoning as a new world challenge: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amherst.edu [amherst.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]